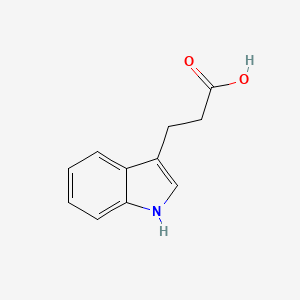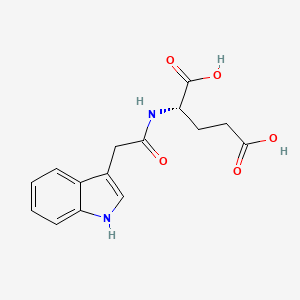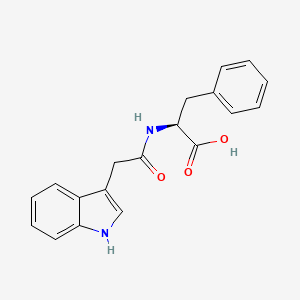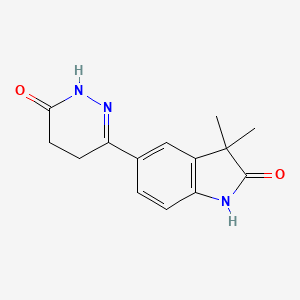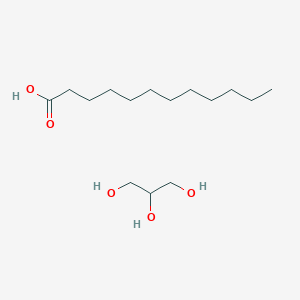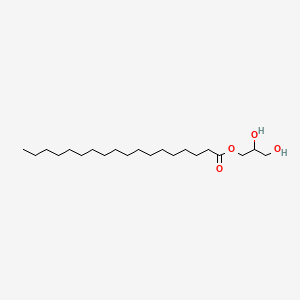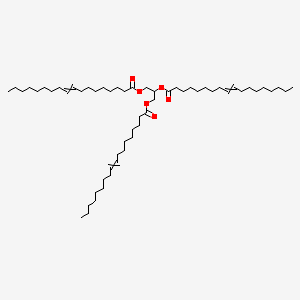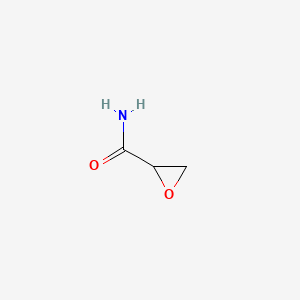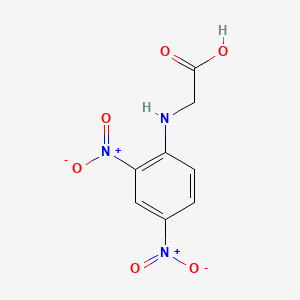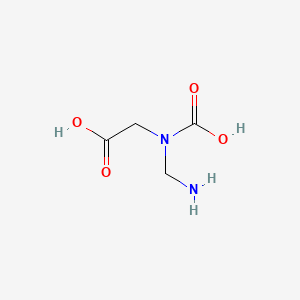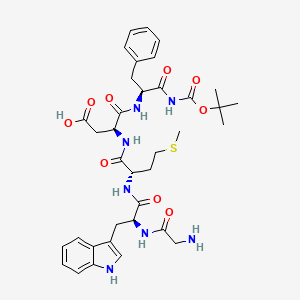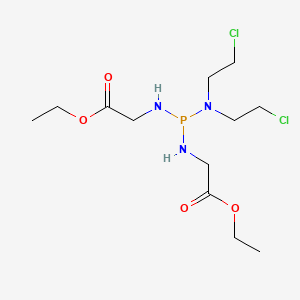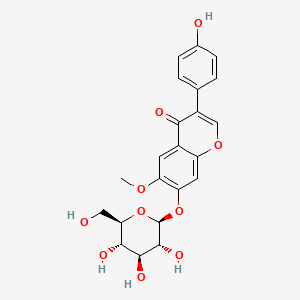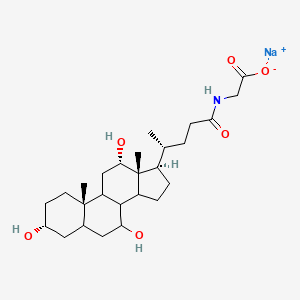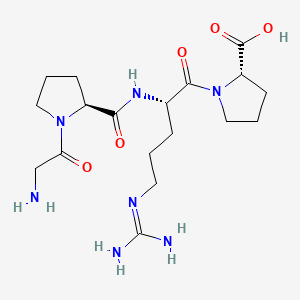
Glycyl-prolyl-arginyl-proline
Descripción general
Descripción
Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It has been used for the formation of a crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen .
Synthesis Analysis
The synthesis of GPRP involves complex biochemical processes. For instance, thrombin activity was inhibited in heparinized blood by the synthetic competitive inhibitor, D-phenylalanyl-L-prolyl-L-arginyl chloromethylketone (FPRCH2Cl), resulting in a marked reduction in the rate of platelet accumulation on collagen surfaces .Molecular Structure Analysis
The empirical formula of GPRP is C18H31N7O5 . The molecular weight is 425.48 . The SMILES string representation of the molecule isNCC(=O)N1CCC[C@H]1C(=O)NC@@H=N)C(=O)N2CCC[C@H]2C(O)=O . Chemical Reactions Analysis
GPRP is capable of increasing free thrombin . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA .Physical And Chemical Properties Analysis
GPRP is a peptide with a molecular weight of 425.48 . It is typically stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
1. Fibrin Polymerization Inhibition
Glycyl-prolyl-arginyl-proline (GPA) plays a significant role in inhibiting the polymerization of fibrin monomers. It binds to fibrinogen and fragment D, influencing fibrin formation, which is crucial in blood clotting processes. This peptide shows natural stability and resistance to proteolysis, highlighting its potential in therapeutic applications related to blood clotting disorders (Laudano & Doolittle, 1978).
2. Platelet Aggregation Modulation
GPA has been shown to inhibit the interaction of fibrinogen with its platelet receptor. This implies that GPA can influence the extent of fibrinogen binding to platelets, a fundamental step in platelet aggregation and blood clot formation. Such properties may be instrumental in developing treatments for conditions where platelet aggregation is a key factor (Plow & Marguerie, 1982).
3. Blood Coagulation Factor XIIIa Measurement
The peptide GPA is used to prevent clotting in platelet-poor plasma, enabling the direct measurement of blood coagulation Factor XIIIa formation. This application is significant in studying coagulation processes and in developing clinical assays for blood clotting disorders (Miraglia & Greenberg, 1985).
4. Intestinal Absorption Studies
GPA is involved in studies investigating the intestinal absorption of peptides. Such research is critical in understanding nutrient absorption and the bioavailability of peptide-based therapeutics (Lane, Silk & Clark, 1975).
5. Plant Abiotic Stress Resistance
While not directly related to GPA, the study of proline-containing peptides like glycine betaine and proline in plants offers insights into their roles in enhancing resistance to environmental stresses. This research is crucial for agricultural sciences and crop improvement strategies (Ashraf & Foolad, 2007).
6. Exploration of Regulatory Peptides
Glyprolines, short proline and glycine-containing peptides, which include GPA, are a novel class of regulatory peptides. These peptides have shown a range of physiological effects and are considered for medical purposes due to their relative resistance to biodegradation and integrative effect on the human body. Their diverse biological activities make them a promising area of research in physiologyand medicine (Жуйкова Светлана Евгеньевна, 2020).
7. Impact on Skin Trophicity and Collagen Metabolism
Glycyl-L-proline, a component of GPA, is an end product of collagen metabolism and is linked to skin health. Its concentration in urine is proposed to have a relationship with collagen degradation and skin conditions, such as pressure sores in elderly individuals. This correlation offers insights into the role of GPA in skin health and collagen metabolism (Le et al., 2005).
8. Transport Mechanisms in Intestinal and Renal Systems
Research on GPA's transport into intestinal and renal brush border membrane vesicles contributes to our understanding of peptide transport mechanisms in the human body. This knowledge is essential for developing effective drug delivery systems, particularly for peptide-based drugs (Rajendran et al., 1985).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987215 | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-arginyl-proline | |
CAS RN |
67869-62-9 | |
| Record name | Glycyl-prolyl-arginyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



